6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine
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Overview
Description
6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine is a heterocyclic compound with the molecular formula C8H5BrClNS. It is part of the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzo[d]thiazole ring, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine typically involves the reaction of 4-chloro-2-methylbenzo[d]thiazole with bromine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]thiazoles, sulfoxides, sulfones, and thioethers, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine include:
- 4-Chloro-2-methylbenzo[d]thiazole
- 6-Bromo-4-chlorobenzo[d]thiazol-2-amine
- 6-Bromo-5-methylbenzo[d]thiazol-2-amine
Uniqueness
What sets this compound apart is its unique combination of bromine, chlorine, and a methyl group on the benzo[d]thiazole ring. This specific arrangement of atoms imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrClN2S |
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Molecular Weight |
277.57 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H6BrClN2S/c1-3-12-8-5(13-3)2-4(9)7(11)6(8)10/h2H,11H2,1H3 |
InChI Key |
HXPCUJNFVVJYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2S1)Br)N)Cl |
Origin of Product |
United States |
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